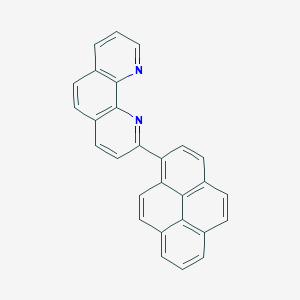

2-(Pyren-1-yl)-1,10-phenanthroline

Description

BenchChem offers high-quality 2-(Pyren-1-yl)-1,10-phenanthroline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyren-1-yl)-1,10-phenanthroline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H16N2 |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

2-pyren-1-yl-1,10-phenanthroline |

InChI |

InChI=1S/C28H16N2/c1-3-17-6-7-19-10-13-22(23-14-11-18(4-1)25(17)26(19)23)24-15-12-21-9-8-20-5-2-16-29-27(20)28(21)30-24/h1-16H |

InChI Key |

ZYXMUDSQPAMEGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=NC6=C(C=CC7=C6N=CC=C7)C=C5 |

Origin of Product |

United States |

Significance of Phenanthroline Derivatives in Coordination Chemistry and Functional Materials

1,10-Phenanthroline (B135089) and its derivatives are a cornerstone in the field of coordination chemistry. biomedpharmajournal.orgresearchgate.net These bidentate heterocyclic nitrogenous bases are renowned for their ability to form stable complexes with a wide array of metal ions. biomedpharmajournal.orgwikipedia.orgchemicalbook.com The two nitrogen atoms in the phenanthroline structure are perfectly positioned to bind to a metal center, forming a stable five-membered ring. researchgate.net This strong chelation leads to the formation of robust metal complexes with diverse and tunable properties.

The resulting metal complexes of phenanthroline derivatives exhibit a range of interesting characteristics, including catalytic activity, and unique redox and photochemical behaviors. researchgate.net This has led to their application in various domains, such as the development of metallodendrimers, supramolecular assemblies, and catalysts. biomedpharmajournal.org Furthermore, their distinct optical and electronic properties make them suitable for use in photosensitive materials and as building blocks for metal-organic frameworks (MOFs). chemicalbook.com Some phenanthroline-based materials have even shown promise in the development of sensors for the detection of metal ions. researchgate.net

The Pyrene Moiety As a Photophysical Modulator in Conjugated Systems

Pyrene (B120774), a polycyclic aromatic hydrocarbon, is well-known for its distinctive photophysical properties, particularly its strong fluorescence. When incorporated into a conjugated system, the pyrene moiety can act as a powerful photophysical modulator, significantly influencing the absorption and emission characteristics of the resulting molecule. nih.gov The incorporation of pyrene can lead to the creation of bichromophoric systems where the pyrene unit and another chromophore, such as a metal complex, interact to produce novel photophysical behaviors. nih.gov

The attachment of pyrene can introduce new energy levels into the molecular system, creating pathways for energy transfer and altering the excited-state dynamics. nih.gov For instance, pyrene substituents can introduce pyrene-based triplet states that can serve as energy reservoirs for excited states or act as the lowest-lying excited state, leading to long excited-state lifetimes. nih.gov This modulation of photophysical properties is highly dependent on the position and manner of attachment of the pyrene moiety to the rest of the molecule. nih.govsemanticscholar.orgacs.org

Overview of Academic Research Trajectories for 2 Pyren 1 Yl 1,10 Phenanthroline Conjugates

The unique combination of the chelating phenanthroline unit and the fluorescent pyrene (B120774) moiety in 2-(Pyren-1-yl)-1,10-phenanthroline has spurred significant research interest. A primary focus of this research has been the synthesis and characterization of its metal complexes and the investigation of their potential applications.

The synthesis of 2-(Pyren-1-yl)-1,10-phenanthroline itself typically involves the coupling of a functionalized 1,10-phenanthroline (B135089) with a pyrene derivative. smolecule.com Once synthesized, this ligand can be coordinated with various transition metals to form stable complexes. smolecule.com

A significant area of investigation for these conjugates lies in their photophysical and electrochemical properties. tandfonline.com The interaction between the metal center and the pyrene-phenanthroline ligand can lead to unique absorption and emission characteristics. For instance, ruthenium(II) complexes of pyrene-appended phenanthroline ligands have been shown to exhibit interesting photophysical properties that are influenced by the extended π-system of the ligand. tandfonline.com

Furthermore, the luminescent properties of these conjugates have made them attractive candidates for applications in chemical sensing and as components in organic light-emitting diodes (OLEDs). smolecule.comresearchgate.net The ability of the phenanthroline unit to bind to specific analytes, coupled with the sensitive fluorescent response of the pyrene moiety, forms the basis for the development of highly selective sensors. In the context of OLEDs, the unique electronic properties of these compounds can contribute to efficient light emission.

Interactive Data Table: Photophysical Properties of Pyrene Derivatives

| Compound | Absorption Maxima (nm) | Emission Maxima (nm) | Quantum Yield | Reference |

| HL1 | >10⁴ L mol⁻¹ cm⁻¹ | ~385 | - | acs.org |

| HL2 | >10⁴ L mol⁻¹ cm⁻¹ | ~385 | - | acs.org |

| HL3 | >10⁴ L mol⁻¹ cm⁻¹ | ~385 | - | acs.org |

| (bpy)2Ru(PYIP)2 | 280-330, 362, 440 | 598 | - | tandfonline.comtsijournals.com |

| (bpy)2Ru(AYIP)2 | 280-330, 358, 440 | 594 | - | tandfonline.com |

| (bpy)2Ru(PEYI)2 | 280-330, 344, 440 | 610 | - | tandfonline.com |

An in-depth examination of the synthetic strategies for 2-(Pyren-1-yl)-1,10-phenanthroline and its analogues reveals a field rich with innovative methodologies. These approaches not only enable the construction of the core molecule but also allow for precise functionalization and conformational control, which are critical for tailoring the compound's properties for various applications.

Advanced Photophysical Investigations of 2 Pyren 1 Yl 1,10 Phenanthroline and Its Metal Complexes

Electronic Absorption Characteristics and π-Conjugation Effects

The electronic absorption spectrum of 2-(pyren-1-yl)-1,10-phenanthroline and its metal complexes is characterized by a combination of transitions originating from the constituent pyrene (B120774) and phenanthroline units, as well as charge-transfer bands upon metal coordination. The high-energy region of the spectrum, typically between 220 and 325 nm, is dominated by intense absorptions corresponding to π → π* intraligand (IL) transitions within the 1,10-phenanthroline (B135089) framework. nih.gov A distinctive feature is the vibronically structured absorption band between 325 and 400 nm, which is characteristic of the S₀ → S₂ π-π* transitions localized on the pyrene moiety. nih.govnih.gov

Upon coordination to a metal center, such as Rhenium(I) or Ruthenium(II), new absorption bands appear at lower energies, which are assigned to metal-to-ligand charge transfer (MLCT) transitions. nih.govacadiau.ca For instance, in Rhenium(I) tricarbonyl complexes, a broad and strong absorption band is observed around 370 nm with a shoulder at approximately 430 nm. nih.gov The degree of π-conjugation between the pyrene and phenanthroline units significantly influences the electronic absorption characteristics. This can be modulated by introducing substituents that alter the dihedral angle between the two chromophores. For example, introducing a bulky group that increases the torsional twist between the pyrene and phenanthroline moieties can lead to a better separation of the ¹MLCT and ¹IL states, as indicated by a more resolved vibronic structure of the pyrene-localized transitions. nih.govacs.org

The position of the pyrenyl substituent on the phenanthroline ring also plays a crucial role in the electronic communication between the two fragments. Substitution at the 4,7-positions of the phenanthroline core with a 1-pyrenyl group has been shown to have the most substantial impact on the electronic properties of the resulting copper(I) complex, leading to a more pronounced electronic interaction compared to substitution at the 5,6-positions. acs.org

Luminescence Properties: Fluorescence, Phosphorescence, and Delayed Emission

The luminescence of 2-(pyren-1-yl)-1,10-phenanthroline and its metal complexes is a multifaceted phenomenon encompassing fluorescence, phosphorescence, and delayed emission, which are highly sensitive to the molecular structure and environment. The free ligand exhibits the characteristic structured fluorescence of the pyrene unit. However, upon coordination to a metal, the luminescence properties are often dominated by the emissive MLCT state.

In metal complexes, particularly those of heavy metals like Rhenium(I) and Iridium(III), strong spin-orbit coupling facilitates intersystem crossing from the singlet excited state to the triplet manifold, leading to prominent phosphorescence at room temperature. nih.govrsc.org The emission lifetimes of these complexes can be significantly extended through a process of thermal equilibration between the ³MLCT state and a nearby intraligand (³IL) triplet state localized on the pyrene moiety. nih.gov This equilibrium effectively creates an energy reservoir, prolonging the lifetime of the emissive state.

Delayed fluorescence can also be observed in these systems, arising from triplet-triplet annihilation upconversion. This process involves the interaction of two triplet excitons, one of which is promoted to an excited singlet state that then decays radiatively. The observation of delayed fluorescence is supported by the extremely long lifetimes of the emission compared to prompt fluorescence. nih.gov The protonation of the phenanthroline ligand can also significantly affect the luminescence, causing a red shift in the fluorescence band. rsc.org

Excited-State Dynamics and Intermolecular Energy Transfer Pathways

Characterization of Metal-to-Ligand Charge Transfer (MLCT) States

The lowest energy excited states in many transition metal complexes of 2-(pyren-1-yl)-1,10-phenanthroline are of Metal-to-Ligand Charge Transfer (MLCT) character. These states involve the promotion of an electron from a metal-based d-orbital to a π* orbital of the phenanthroline ligand. The energy of the MLCT state can be tuned by the choice of the metal, its oxidation state, and the nature of the other ligands in the coordination sphere. rsc.org In some Ru(II) complexes, the MLCT absorption band is observed in the 451-474 nm region. acadiau.ca The attachment of an electron-rich pyrenyl group can lead to a red-shift and an increase in the molar absorption coefficient of the MLCT band due to the contribution of intraligand charge-transfer (ILCT) transitions from the pyrene to the phenanthroline core. researchgate.net

Role of Intraligand (IL) Triplet States and Excited-State Equilibration

A key feature in the photophysics of these bichromophoric systems is the presence of a low-lying intraligand (IL) triplet state localized on the pyrene moiety (³IL). nih.gov When the energy of this ³IL state is close to that of the emissive ³MLCT state, a thermal equilibrium can be established between the two states. nih.gov This equilibrium acts as a mechanism to extend the lifetime of the excited state, as the ³IL state serves as a reservoir for the triplet energy. The existence of a low-lying and longer-lived ³IL state in equilibrium with the ³MLCT state has been proposed to contribute to the high phototherapeutic index of a Ru(II) complex of a pyrenyl-substituted imidazo[4,5-f] nih.govacs.orgphenanthroline ligand. nih.gov

Mechanisms of Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is another important deactivation pathway in these systems. Depending on the redox potentials of the metal center and the pyrene-phenanthroline ligand, either the metal or the ligand can act as an electron donor or acceptor in the excited state. For instance, in some ferrocenyl-substituted Pt(II) complexes with a phenanthroline-based ligand, intramolecular quenching of the photoexcited Pt(II) diimine unit occurs, leading to very short luminescence lifetimes. nih.gov The efficiency of PET processes is highly dependent on the energetic driving force and the electronic coupling between the donor and acceptor moieties.

Strategies for Enhancing Triplet Excited-State Lifetimes

A major goal in the design of photosensitizers is the extension of their triplet excited-state lifetimes. For 2-(pyren-1-yl)-1,10-phenanthroline complexes, several strategies have proven effective. One of the most successful approaches is the "bichromophore strategy," which relies on establishing a thermal equilibrium between the ³MLCT and a long-lived ³IL state. nih.govacs.orgnih.gov This has led to the development of Rhenium(I) tricarbonyl complexes with exceptionally long triplet excited-state lifetimes at room temperature, exceeding 1 millisecond. nih.govacs.orgnih.gov

Structure-Photophysics Relationships: Impact of Substituents and Conformation

The photophysical characteristics of 2-(pyren-1-yl)-1,10-phenanthroline are not static; they can be meticulously tuned by strategic chemical modifications. The introduction of substituents and the resulting conformational changes play a pivotal role in dictating the electronic and emissive properties of both the free ligand and its corresponding metal complexes.

The position of the pyrenyl substituent on the 1,10-phenanthroline core is a critical determinant of the molecule's photophysical behavior. Studies have systematically compared derivatives where the pyrene moiety is attached at different positions. For instance, substituting the phenanthroline at the 4,7-positions with a 1-pyrenyl group has a more significant impact on the electronic properties compared to substitution at the 5,6-positions. acs.org This is evidenced by a notable anodic shift in the reduction potential of the corresponding copper(I) complexes, indicating a greater influence on the ligand's lowest unoccupied molecular orbital (LUMO). acs.org

Furthermore, the nature of the linkage between the pyrene and phenanthroline units, as well as the presence of additional substituents, can induce significant conformational changes. These changes, particularly the dihedral angle between the pyrene and phenanthroline planes, directly affect the degree of electronic communication between the two moieties. For example, introducing a bulky group can force a larger dihedral angle, leading to weaker electronic coupling. This has been demonstrated in rhenium(I) complexes where the introduction of a 4-(methyl)phenyl substituent at the H1-position of an imidazo[4,5-f] rsc.orgacs.orgphenanthroline ligand appended with a pyrenyl group resulted in a significant increase in the dihedral angle. acs.orgnih.gov This steric control effectively separates the metal-to-ligand charge transfer (¹MLCT) and intraligand (¹IL) states, leading to distinct photophysical properties, including exceptionally long-lived triplet excited states. acs.orgnih.gov

The attachment of different aromatic substituents to the phenanthroline core also modulates the HOMO-LUMO gap. jcchems.com As the size of the fused aromatic ring system on the substituent increases, the HOMO-LUMO gap tends to decrease. jcchems.com This is reflected in their redox and photophysical properties, with molecules bearing larger aromatic groups like pyrene exhibiting more charge-transfer character in their excited states. jcchems.comjcchems.com

The incorporation of pyrene substituents into metal-organic chromophores, such as those with Ru(II), Ir(III), and Re(I), can significantly enhance their photophysical properties. rsc.orgnih.gov These pyrene-based ligands can introduce ³LC (ligand-centered) states that can either act as an energy reservoir for the excited states or become the lowest-lying excited state, often resulting in prolonged excited-state lifetimes. nih.gov In some ruthenium(II) complexes, the conjugation of pyrene at the 3- and 8-positions of the 1,10-phenanthroline ligand leads to an increased phosphorescence quantum yield and a longer triplet lifetime. researchgate.net This is attributed to a triplet state equilibrium between the ³MLCT state and an intraligand (³IL) state. researchgate.net

Table 1: Impact of Substitution Position on the Photophysical and Electrochemical Properties of Copper(I) Complexes

| Complex | Substitution Position on Phenanthroline | First Reduction Potential (V vs. Fc/Fc+) | Excited State Lifetime | Singlet Oxygen Quantum Yield (%) |

| CuPyr1 | 4,7-di(pyren-1-yl) | -1.97 | Drastically Increased | 96 |

| CuPyr2 | 5,6-di(pyren-2-yl) | -2.02 | - | - |

| CuPyr3 | 5,6-di(pyren-1-yl) | -2.10 | - | - |

| CuNeo | Unsubstituted | -2.10 | - | - |

| Data sourced from Doettinger, F., et al. (2023). acs.org |

Solvent and Environmental Perturbations on Luminescent Behavior

The luminescent behavior of 2-(pyren-1-yl)-1,10-phenanthroline and its metal complexes is highly sensitive to the surrounding environment. The polarity of the solvent, in particular, can induce significant changes in the absorption and emission spectra, a phenomenon known as solvatochromism. This sensitivity is a hallmark of molecules with a significant charge-transfer character in their excited states.

For 3,8-di(pyren-1-yl)-1,10-phenanthroline, the emission properties are dependent on the electronic interaction between the pyrenyl substituents and the phenanthroline core, leading to emissive ππ* excited states with charge transfer character. jcchems.com This results in a noticeable sensitivity to increases in solvent polarity. jcchems.comjcchems.com Similarly, pyrene-based pyrazolines exhibit a pronounced red shift in their emission spectra with increasing solvent polarity, indicating a more polar excited state compared to the ground state. researchgate.net

In the case of metal complexes, the nature of the solvent can influence the equilibrium between different excited states. For instance, the luminescent properties of certain ruthenium(II) phenanthroline complexes are sensitive to the nature of the solvent media. researchgate.net The emission of osmium(II) polypyridyl complexes containing a dppz (dipyrido[3,2-a:2′,3′-c]phenazine) ligand is also known to be strongly dependent on the solvent. nih.gov

Furthermore, the pH of the aqueous medium can also strongly influence the emission properties of these complexes, suggesting their potential application as phosphorescent pH probes. researchgate.net Changes in the protonation state of the ligand, for example at an imidazole (B134444) group, can alter the electronic configuration of the lowest-lying excited state. acs.org Deprotonation can lead to the formation of a low-lying intraligand (IL) triplet state. acs.org

The interaction of these molecules with biological macromolecules, such as DNA, represents another form of environmental perturbation. The binding of osmium(II) complexes to DNA can lead to significant enhancements in their luminescence, a "light-switch" effect. nih.gov This enhancement is sensitive to the specific enantiomer of the complex and the base composition of the DNA. nih.gov Specifically, a notable increase in emission is observed for some complexes in the presence of AT-rich DNA. nih.gov

Table 2: Solvatochromic Effects on the Emission of a Pyrene-Based Pyrazoline

| Solvent | Polarity (Dielectric Constant) | Emission Maximum (nm) |

| Toluene | 2.38 | ~625 |

| Dichloromethane | 8.93 | ~650 |

| Acetonitrile | 37.5 | ~675 |

| Data interpreted from general findings on pyrene-labeled pyrazolines. researchgate.net |

Computational Chemistry and Theoretical Modeling of 2 Pyren 1 Yl 1,10 Phenanthroline Systems

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the ground state electronic properties of molecules like 2-(Pyren-1-yl)-1,10-phenanthroline and its derivatives. DFT calculations allow for the determination of key parameters such as the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In derivatives of 2-(Pyren-1-yl)-1,10-phenanthroline, the HOMO is often localized on the pyrene (B120774) moiety, which is a good hole-transporting unit due to its extensive π-electron delocalization. nih.gov Conversely, the LUMO is typically centered on the 1,10-phenanthroline (B135089) core. This spatial separation of the HOMO and LUMO is a characteristic feature of donor-acceptor dyads and has significant implications for the molecule's photophysical behavior.

Studies have shown that the substitution pattern on the phenanthroline ring can influence the electronic properties. For instance, attaching pyrene at the 1-position generally leads to stronger electronic coupling compared to substitution at the 2-position. nih.gov This is because the nodal planes of the HOMO and LUMO pass through the 2-position of pyrene, hindering electronic communication. nih.gov DFT calculations can quantify these effects by analyzing the torsion angles between the pyrene and phenanthroline units and the resulting impact on orbital overlap.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for exploring the excited state properties of 2-(Pyren-1-yl)-1,10-phenanthroline systems. TD-DFT calculations can predict the energies of singlet and triplet excited states, as well as the nature of the electronic transitions between them.

TD-DFT is also crucial for understanding the emission properties of these molecules. The calculations can predict the energies of the lowest singlet (S1) and triplet (T1) excited states, which are responsible for fluorescence and phosphorescence, respectively. For instance, in iridium(III) complexes with pyrene-functionalized 1,10-phenanthroline ligands, TD-DFT calculations have been shown to reliably predict the triplet emitting wavelengths. researchgate.net

Theoretical Analysis of Electronic Coupling and Energy Transfer Mechanisms

The electronic coupling between the pyrene and 1,10-phenanthroline moieties is a key factor governing the efficiency of intramolecular energy transfer and charge transfer processes. Theoretical analysis, often based on DFT and TD-DFT results, provides a framework for understanding these mechanisms.

Studies have indicated that attaching the pyrene substituent at its 1-position results in stronger electronic coupling with the phenanthroline unit compared to attachment at the 2-position. nih.gov This enhanced coupling facilitates communication between the two chromophores. The nature of the linker between the pyrene and phenanthroline units also plays a critical role. For instance, an ethynyl (B1212043) linker has been shown to effectively couple the two subunits electronically, leading to lower energy absorptions compared to the individual chromophores. acadiau.ca

In dyad systems, where the pyrene and phenanthroline are covalently linked, the possibility of through-bond and through-space energy transfer exists. Theoretical calculations can help elucidate the dominant pathway. Furthermore, in the context of metal complexes, the interplay between the metal center and the pyrene-phenanthroline ligand introduces additional energy transfer pathways, such as from the pyrene-localized excited state to the metal-centered d-orbitals or vice versa.

Computational Prediction of Photophysical Parameters and Geometrical Optimizations

Computational methods are widely used to predict various photophysical parameters and to determine the optimized geometries of 2-(Pyren-1-yl)-1,10-phenanthroline systems in both their ground and excited states.

Geometrical optimizations using DFT provide insights into the three-dimensional structure of these molecules. For instance, in copper(I) complexes, the torsion angles between the pyrene substituents and the phenanthroline plane in the ground state have been calculated. acs.org These structural parameters are important as they influence the extent of π-π interactions and electronic coupling. acs.org

TD-DFT calculations can predict key photophysical parameters such as absorption and emission wavelengths. In several studies on metal complexes with pyrene-appended phenanthroline ligands, the calculated absorption spectra show good agreement with experimental data. chemrxiv.orgpnas.org These calculations can also predict excited-state lifetimes and, in some cases, quantum yields, although the latter can be more challenging to compute accurately. For example, in certain iridium(III) complexes, TD-DFT has been used to rationalize the observed long-lived triplet excited states. researchgate.net

Below is a table summarizing representative computational data for a pyrene-phenanthroline system.

| Parameter | Computational Method | Calculated Value | Reference |

| HOMO Energy | DFT | Varies with derivative | researchgate.net |

| LUMO Energy | DFT | Varies with derivative | researchgate.net |

| S1 Energy | TD-DFT | Varies with derivative | chemrxiv.orgpnas.org |

| T1 Energy | TD-DFT | Varies with derivative | researchgate.net |

| Major Absorption Wavelengths | TD-DFT | ~340-344 nm | chemrxiv.orgpnas.org |

| Ground State Dihedral Angle (Py-Phen) | DFT | Varies with substitution | acs.org |

This interactive data table allows for a clear comparison of key computational parameters.

Applications in Advanced Materials and Photochemical Transformations

Role as Photosensitizers in Diverse Photochemical Processes

A photosensitizer is a molecule that can be excited by light and then transfer that energy to another molecule, initiating a photochemical process. The bichromophoric nature of 2-(Pyren-1-yl)-1,10-phenanthroline, containing both a potent light-absorbing pyrene (B120774) unit and a phenanthroline ligand capable of coordinating to metal centers, makes it and its derivatives highly effective photosensitizers.

Singlet oxygen (¹O₂), a highly reactive excited state of molecular oxygen, is a powerful oxidizing agent utilized in photodynamic therapy (PDT) and organic synthesis. nih.gov Photosensitizers generate singlet oxygen primarily through the Type II mechanism. Upon absorption of light, the photosensitizer is promoted from its ground state (S₀) to an excited singlet state (S₁). It then undergoes a process called intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). This triplet state photosensitizer can then transfer its energy to ground state triplet oxygen (³O₂), resulting in the formation of singlet oxygen (¹O₂) and the return of the photosensitizer to its ground state. nih.govdmphotonics.com

The efficiency of singlet oxygen generation is heavily dependent on the quantum yield and lifetime of the photosensitizer's triplet state. Attaching a pyrene moiety to a phenanthroline ligand, often part of a metal complex (e.g., Ruthenium(II) or Rhenium(I)), can enhance these properties. nih.govrsc.orgresearchgate.net The pyrene unit acts as an efficient light-harvesting antenna, and the presence of a coordinated heavy metal atom in a complex can facilitate intersystem crossing through spin-orbit coupling, leading to a higher population of the triplet state. For instance, a study on copper(I) complexes with pyrene-substituted phenanthroline ligands demonstrated that strategic placement of the pyrene moiety, specifically at the 4,7-positions of the phenanthroline, results in a drastic increase in the excited state lifetime and enables a high singlet oxygen quantum yield of 96%. nih.gov

| Complex Type | Key Feature | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| Copper(I) Complex | 4,7-di-(1-pyrenyl)-1,10-phenanthroline ligand | 96% | nih.gov |

| Rhenium(I) Complex | 1,10-phenanthroline (B135089) ligand | 0.55 (in dichloromethane) | researchgate.net |

This table presents data for related phenanthroline-based photosensitizers to illustrate the potential of the pyrene-phenanthroline scaffold.

Triplet-triplet annihilation (TTA) upconversion is a process where two molecules in their triplet excited state interact to produce one molecule in an excited singlet state, which then emits a higher-energy (upconverted) photon. nih.govustc.edu.cn This process requires a sensitizer (B1316253) (or photosensitizer) to absorb low-energy light and efficiently populate the triplet state of an acceptor (or annihilator) molecule.

Complexes incorporating pyrene-functionalized phenanthroline ligands have proven to be highly effective sensitizers for TTA-upconversion. nih.govresearchgate.net In these systems, the pyrene-phenanthroline ligand is typically coordinated to a heavy metal ion like Iridium(III) or Ruthenium(II). nih.govnih.gov The design leverages several key features:

Strong Absorption: The pyrene appendage ensures strong absorption of visible light. nih.govresearchgate.net

Efficient Intersystem Crossing: The heavy metal center promotes rapid and efficient ISC to populate the triplet state.

Long-Lived Triplet State: The triplet excited state energy can be stored on the pyrene moiety, which is in thermal equilibrium with the metal-to-ligand charge transfer (MLCT) excited state. This "reservoir effect" results in a significantly longer triplet lifetime, which is crucial for efficient energy transfer to the acceptor molecules. nih.gov

Energy Transfer: The triplet state energy of the sensitizer must be higher than that of the acceptor to allow for efficient triplet-triplet energy transfer (TTET).

Research has shown that the position of the pyrenyl group on the phenanthroline ring is critical. Iridium(III) complexes with pyrenyl appendages at the 3- and 3,8-positions of the phenanthroline ligand have been found to yield optimal upconversion quantum yields, reaching as high as 31.6%. nih.govresearchgate.net

| Sensitizer Complex | Acceptor | Upconversion Quantum Yield (ΦUC) | Reference |

| Ir(III) complex with 3-ethynylpyrene-phenanthroline | 9,10-Diphenylanthracene | 30.2% | nih.govresearchgate.net |

| Ir(III) complex with 3,8-di(ethynylpyrene)-phenanthroline | 9,10-Diphenylanthracene | 31.6% | nih.govresearchgate.net |

| Ru(5-pyrenyl-1,10-phenanthroline)₃₂ | Anthracene | Quadratic-to-linear power dependence observed, confirming TTA mechanism | nih.gov |

The photocatalytic reduction of carbon dioxide (CO₂) into valuable chemical fuels is a promising strategy for addressing climate change and energy demands. These systems typically consist of a photosensitizer, a catalyst, and a sacrificial electron donor. The 2-(Pyren-1-yl)-1,10-phenanthroline scaffold is highly relevant to this application, as it combines a photosensitizing unit (pyrene) and a ligand (phenanthroline) capable of coordinating with catalytic metal centers like Rhenium(I) or Ruthenium(II). elsevierpure.comresearchgate.net

In such a system, the pyrene moiety would absorb visible light, and through a series of electron transfer events, the catalytic cycle at the metal center would be initiated. While direct studies on 2-(Pyren-1-yl)-1,10-phenanthroline itself are limited, extensive research on analogous systems where a porphyrin acts as the photosensitizer connected to a Re(I)-phenanthroline catalyst provides a clear blueprint for its function. elsevierpure.comnih.gov In these dyad systems, the phenanthroline ligand serves to anchor the catalytic Re(I) tricarbonyl complex. elsevierpure.comnih.gov Upon photoexcitation of the sensitizer, an electron is transferred to the catalytic unit, which then binds and reduces a CO₂ molecule. The choice of photosensitizer and its electronic coupling to the catalyst are critical for efficient and durable CO₂ reduction. A zinc porphyrin-Re(phen) dyad, for instance, has shown high turnover numbers for CO production, highlighting the effectiveness of this molecular architecture. elsevierpure.comnih.gov

Luminescent Components for Optoelectronic Device Applications

The intense fluorescence of the pyrene core combined with the charge-transporting capabilities of the phenanthroline unit makes 2-(Pyren-1-yl)-1,10-phenanthroline and its derivatives attractive candidates for use in optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). nih.govuky.edu

In an OLED, charge carriers (holes and electrons) are injected from the electrodes and recombine in an emissive layer to produce light. Phenanthroline derivatives are well-known for their electron-transporting properties, while pyrene is an excellent blue-emitting chromophore and can also facilitate hole transport. nih.govuky.edunih.gov The combination of these two moieties in a single molecule offers the potential for multifunctional materials.

Key design considerations for using 2-(Pyren-1-yl)-1,10-phenanthroline in OLEDs include:

Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels must be appropriately aligned with those of adjacent layers (hole transport layer, electron transport layer, host material) to ensure efficient injection and transport of charge carriers. Pyrene-based materials generally have suitable HOMO levels (~5.6 eV) for efficient hole injection from standard anodes like indium tin oxide (ITO). nih.gov

Morphological Stability: Amorphous materials with high glass transition temperatures (Tg) are desired to prevent crystallization of the thin films, which can degrade device performance and lifetime. nih.gov

Role in the Device: Depending on the specific molecular design and device architecture, 2-(Pyren-1-yl)-1,10-phenanthroline could serve as an emitter in the emissive layer, a host material for a dopant emitter, a hole-transporting material, or an electron-transporting material. nih.govnih.govtandfonline.com The large dihedral angle that can exist between the pyrene and phenanthroline units can lead to poor π-electronic communication, which can be beneficial for tuning the material to function primarily as a charge transporter while retaining the favorable thermal and morphological properties of the pyrene core. nih.gov

| Material Type | Function in OLED | Key Property | Reference |

| Pyrene-Pyridine Derivatives | Hole-Transporting Layer (HTL) | Suitable HOMO levels, high thermal stability, reduced efficiency roll-off | nih.gov |

| Phenanthroline Derivatives | Emissive Layer (EML) / Electron-Transporting Layer (ETL) | Blue emission, good electron mobility | nih.govtandfonline.com |

Development of Chemosensors and Molecular Logic Gates

The 1,10-phenanthroline unit is an excellent chelating agent for various metal ions. This property, combined with the sensitive fluorescence of the pyrene moiety, allows for the design of chemosensors based on the 2-(Pyren-1-yl)-1,10-phenanthroline framework. In such a sensor, the pyrene acts as a fluorophore (the signaling unit), while the phenanthroline acts as an ionophore (the recognition unit). Binding of a specific metal ion to the phenanthroline site can cause a change in the photophysical properties of the pyrene, such as quenching or enhancement of its fluorescence, providing a detectable signal. researchgate.net

This sensing capability can be extended to create molecular logic gates. These are molecules that perform logical operations based on chemical or physical inputs, producing a specific output signal (e.g., fluorescence). nih.govmdpi.com For example, a molecule based on 2-(Pyren-1-yl)-1,10-phenanthroline could be designed to function as an 'AND' gate. In this scenario, the fluorescence output (Output) would only be 'ON' (1) when two different inputs, such as a specific metal ion (Input A) and a proton (Input B), are both present. The absence of either or both inputs would result in an 'OFF' (0) fluorescence state. The differential response of phenanthroline-based sensors to various metal ions has already been used to construct 'IMPLICATION' and 'TRANSFER' logic gates. researchgate.net

| Logic Gate Type | Inputs | Output | Principle | Reference |

| AND | Input A + Input B | 1 (ON) | Output is only generated when both inputs are present | nih.gov |

| OR | Input A / Input B | 1 (ON) | Output is generated if at least one input is present | um.edu.mt |

| IMPLICATION | Cd²⁺, Cu²⁺ | Absorbance Change | Differential spectral shifts upon ion binding | researchgate.net |

Principles of Selective Metal Ion Recognition and Sensing

The design of fluorescent chemosensors for the selective detection of metal ions is a significant area of research, driven by the need to monitor environmentally and biologically important species. The operational principle of fluorescent sensors involves two key components: a fluorophore that emits light and a receptor (chelating agent) that selectively binds to the target analyte. acs.org The binding event must modulate the photophysical properties of the fluorophore, leading to a detectable change in the fluorescence signal, such as quenching ("turn-off") or enhancement ("turn-on"). acs.orgnih.gov

In the case of 2-(Pyren-1-yl)-1,10-phenanthroline, the 1,10-phenanthroline moiety serves as the metal ion receptor, while the pyrene unit functions as the fluorophore. The sensing mechanism is predicated on the coordination of a metal ion to the nitrogen atoms of the phenanthroline ring. This interaction alters the electronic properties of the ligand, which in turn affects the excited state of the appended pyrene fluorophore.

Several mechanisms can account for the change in fluorescence upon metal binding:

Photoinduced Electron Transfer (PET): In the free ligand, a PET process can occur from the electron-rich phenanthroline to the photoexcited pyrene, quenching its fluorescence. Upon metal ion binding, the redox potential of the phenanthroline unit is altered, which can inhibit the PET process and lead to a "turn-on" fluorescence response.

Chelation-Enhanced Fluorescence (CHEF): The rigidity of the phenanthroline ligand is increased upon coordination to a metal ion. This increased rigidity reduces non-radiative decay pathways for the excited state of the pyrene, resulting in an enhancement of the fluorescence quantum yield. researchgate.net

Heavy Atom Effect: If the coordinated metal ion is a heavy atom (e.g., Hg²⁺, Pb²⁺), it can promote intersystem crossing from the singlet excited state to the triplet state, leading to fluorescence quenching.

The selectivity of phenanthroline-based sensors is often dictated by the size and charge of the metal ion, which determines the stability of the resulting complex. The pre-organized, rigid structure of the phenanthroline core provides a well-defined binding cavity, favoring coordination with metal ions of a specific ionic radius. mdpi.com For instance, derivatives like 2,9-di-(pyrid-2-yl)-1,10-phenanthroline have shown high selectivity for Cd²⁺ due to the ideal fit of the ion within the ligand's coordination sphere. mdpi.com While specific studies on 2-(Pyren-1-yl)-1,10-phenanthroline are limited, the established principles suggest its potential as a selective fluorescent sensor for various transition metal ions.

Functionalization of Nanomaterials and Frameworks (e.g., Carbon Nanotubes, COFs, MOFs)

The pyrene moiety in 2-(Pyren-1-yl)-1,10-phenanthroline is a polycyclic aromatic hydrocarbon that exhibits strong, non-covalent π-π stacking interactions with the graphitic surfaces of carbon nanomaterials. This property makes it an excellent anchoring group for immobilizing functional molecules, such as the phenanthroline unit, onto materials like carbon nanotubes (CNTs) and graphene. rsc.orgsemanticscholar.org

The functionalization of CNTs with phenanthroline-based ligands has been explored for applications in catalysis and sensing. rsc.orgmdpi.com The high surface area and excellent electrical conductivity of CNTs make them attractive supports for catalytic species. mdpi.com By immobilizing a phenanthroline-metal complex onto a CNT surface via a pyrene anchor, a heterogeneous catalyst can be created. This approach combines the catalytic activity of the metal complex with the robust nature and ease of separation of the CNT support.

Integration into Heterogeneous Catalysis and Sensing Platforms

Phenanthroline-based ligands are integral to the structure of certain Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), where they act as the nitrogen-containing linkers that coordinate to metal nodes or connect organic building blocks. nih.govrsc.orgresearchgate.net These porous crystalline materials are of great interest for heterogeneous catalysis and sensing due to their high surface area, tunable pore sizes, and well-defined active sites. nih.gov

By incorporating phenanthroline units directly into the framework, catalytically active metal ions can be introduced through post-synthetic metalation. nih.gov For example, iridium-functionalized, phenanthroline-based MOFs have been shown to be highly active and recyclable catalysts for C-H activation reactions, demonstrating significantly higher activity and stability compared to their homogeneous counterparts. nih.gov Similarly, iron-containing phenanthroline-based MOFs have been developed for C-H amination reactions. rsc.org The integration of 2-(Pyren-1-yl)-1,10-phenanthroline or its derivatives as linkers in MOF and COF synthesis could lead to materials with interesting photophysical properties, combining the porosity and catalytic potential of the framework with the luminescence of the pyrene unit for applications in photocatalysis and fluorescent sensing.

Mechanistic Aspects of Photoactivated Processes

The extended π-conjugated system of 2-(Pyren-1-yl)-1,10-phenanthroline, particularly when complexed with transition metals like ruthenium(II) or rhenium(I), allows it to absorb light in the visible region and participate in photochemical reactions. These photoactivated processes are central to applications in photodynamic therapy and DNA photocleavage.

Photoinduced Interaction with Nucleic Acids (e.g., DNA Intercalation and Photocleavage Mechanisms)

Metal complexes of 1,10-phenanthroline are well-known for their ability to interact with DNA. The planar aromatic structure of the phenanthroline ligand allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation. nih.govrsc.org This binding mode can be enhanced by the presence of a large, planar ancillary ligand, such as the pyrene in 2-(Pyren-1-yl)-1,10-phenanthroline, which increases the surface area available for π-stacking with the DNA bases.

Ruthenium(II) complexes containing phenanthroline-based ligands have been extensively studied as DNA intercalators. nih.govnih.gov Upon intercalation, these complexes can induce photocleavage of the DNA backbone when irradiated with light. The mechanism of photocleavage often involves the generation of reactive oxygen species (ROS) by the photoexcited metal complex, which then attack the sugar-phosphate backbone or the nucleotide bases of DNA. mdpi.comnih.gov

The binding affinity of these complexes to DNA can be quantified by the binding constant (K_b). For example, a ruthenium complex with a naphtha researchgate.netnih.govimidazole-phenanthroline ligand, [Ru(phen)₂(pni)]²⁺, was found to have a DNA binding constant of 4.35 x 10⁵ M⁻¹, indicative of strong intercalative binding. nih.gov

Generation of Reactive Oxygen Species (e.g., Singlet Oxygen Formation)

Many transition metal complexes of 2-(Pyren-1-yl)-1,10-phenanthroline can act as photosensitizers, meaning they can absorb light energy and transfer it to other molecules, leading to the formation of reactive species. A particularly important process in photodynamic therapy is the generation of singlet oxygen (¹O₂), a highly reactive form of molecular oxygen that is cytotoxic to cells. acs.org

The mechanism for singlet oxygen generation typically involves the following steps:

The photosensitizer (e.g., a Ru(II) complex of 2-(Pyren-1-yl)-1,10-phenanthroline) absorbs a photon, promoting it to an excited singlet state.

The molecule undergoes intersystem crossing (ISC) to a longer-lived excited triplet state (e.g., a ³MLCT - metal-to-ligand charge transfer state).

The excited triplet state photosensitizer transfers its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state.

This energy transfer excites the oxygen to the highly reactive singlet state (¹O₂), while the photosensitizer returns to its ground state.

The efficiency of this process is measured by the singlet oxygen quantum yield (Φ_Δ), which is the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. Ruthenium(II) complexes with oligothiophene-appended phenanthroline ligands have demonstrated high singlet oxygen quantum yields, ranging from 0.53 to 0.88, making them effective photosensitizers. acs.org Rhenium(I) complexes containing phenanthroline have also been shown to be excellent photosensitizers for singlet oxygen generation, with quantum yields as high as 0.70. researchgate.net The presence of the pyrene moiety can influence the energy of the triplet state, potentially enhancing the efficiency of energy transfer to molecular oxygen. rsc.org

Future Directions and Emerging Research Avenues for 2 Pyren 1 Yl 1,10 Phenanthroline Chemistry

Innovation in Novel Ligand Architectures and Poly-functionalized Derivatives

The core structure of 2-(pyren-1-yl)-1,10-phenanthroline offers extensive opportunities for synthetic modification to create novel ligands with tailored properties. Future research will likely focus on creating sophisticated, poly-functionalized derivatives to fine-tune the electronic, photophysical, and binding characteristics of the resulting metal complexes.

Key areas of innovation include:

Introduction of Additional Functional Groups: Future designs will incorporate additional functional moieties to impart new capabilities. This includes adding redox-active groups, other chromophores to create multi-chromophoric systems, or specific binding sites for biomolecules or analytes. The synthesis of imidazo[4,5-f] smolecule.comresearchgate.netphenanthroline derivatives, for example, allows for the introduction of various substituents into the imidazole (B134444) ring, providing a versatile platform for creating poly-functionalized ligands. nih.govacs.orgnih.gov

Conformational Control: A significant emerging area is the control of the ligand's conformation. By introducing bulky substituents, researchers can enforce a specific dihedral angle between the pyrene (B120774) and phenanthroline planes. nih.govacs.org This steric control is a powerful tool for modulating the electronic communication between the chromophores, which in turn dictates the photophysical properties, such as the excited-state lifetimes of the resulting metal complexes. nih.govacs.org For example, introducing a 4-(methyl)phenyl group into an imidazo-phenanthroline ligand was shown to increase the torsional twist, leading to weaker electronic coupling and record-high triplet excited-state lifetimes in Rhenium(I) complexes. acs.org

| Research Direction | Example of Innovation | Targeted Property Modulation | Reference |

| Systematic Substitution | Comparing 1-pyrenyl vs. 2-pyrenyl attachment to phenanthroline. | Tuning photophysical and photocatalytic properties of Copper(I) complexes. | acs.org |

| Poly-functionalization | Synthesis of 2-(pyren-1-yl)-1H-imidazo[4,5-f] smolecule.comresearchgate.netphenanthroline. | Enhanced phototoxicity in cancer cells; platform for further substitution. | nih.govrsc.org |

| Conformational Control | Introducing a bulky phenyl group to increase the pyrene-phenanthroline dihedral angle. | Weakening electronic coupling to achieve exceptionally long triplet excited-state lifetimes. | nih.govacs.org |

| π-Conjugation Extension | Synthesizing 3,8-di(pyren-1-yl)-1,10-phenanthroline. | Lowering the HOMO-LUMO gap; creating charge-transfer character in excited states. | jcchems.com |

Exploration of Underexplored Metal Centers and Advanced Multimetallic Systems

While 2-(pyren-1-yl)-1,10-phenanthroline and its derivatives have been extensively studied with common metal ions like Ruthenium(II) and Rhenium(I), significant potential lies in complexes with less-explored metal centers. nih.govrsc.orgacadiau.ca Future work will expand the coordination chemistry of this ligand family to a broader range of the periodic table, including d-block, p-block, and f-block elements.

Underexplored d-Block Metals: There is growing interest in complexes with more earth-abundant or unique metals. For example, complexes with Copper(I/II), Vanadium(IV), and Osmium(II) have shown promise. acs.orgresearchgate.netnih.gov Copper complexes are particularly interesting for applications in photocatalysis and as redox mediators in solar cells. researchgate.netnih.gov The investigation of 3d metals like Iron(II) and Chromium(0) is also a frontier, as achieving efficient luminescence from these metals remains a major challenge where the extended π-system of the pyrene moiety could play a beneficial role. acs.org

Lanthanide and Actinide Complexes: The strong luminescence of the pyrene unit can act as an "antenna" to sensitize the emission of lanthanide ions (e.g., Europium, Terbium). Research into lanthanide complexes with pyrene-phenanthroline ligands could lead to new materials for bio-imaging and lighting applications. researchgate.netresearchgate.net Similarly, complexation with actinides like the uranyl(VI) cation is an area of interest. researchgate.net

Advanced Multimetallic Systems: Moving beyond mononuclear "dyads," the design of di-nuclear and polynuclear complexes is an emerging avenue. acadiau.cachim.it These systems can exhibit cooperative effects, leading to unique photophysical behaviors or enhanced catalytic activity. Ligands like 3,8-di(pyren-1-yl)-1,10-phenanthroline are ideal for bridging two metal centers, allowing for the study of metal-metal interactions and the development of sophisticated molecular architectures. jcchems.comchim.it

| Metal Center | Rationale for Exploration | Potential Application | Reference |

| Copper(I/II) | Earth-abundant; unique redox and photophysical properties. | Electrocatalysis (ORR), dye-sensitized solar cells (DSSCs). | researchgate.netnih.gov |

| Vanadium(IV) | Potential for photocytotoxicity in photodynamic therapy. | Anticancer agents. | acs.org |

| Osmium(II) | Near-IR emission, "light-switch" properties for DNA sensing. | Bio-imaging, DNA probes. | nih.gov |

| Lanthanides (e.g., Eu³⁺) | Antenna effect from pyrene to sensitize metal-centered luminescence. | Luminescent materials, bio-probes. | researchgate.netresearchgate.net |

| Iridium(III) | Strong phosphorescence and high quantum yields. | Organic light-emitting diodes (OLEDs), phototoxicity. | rsc.orgacs.org |

Integration of Machine Learning and Advanced Computational Techniques for Predictive Design

As the complexity of molecular design increases, traditional trial-and-error synthesis becomes inefficient. The integration of advanced computational techniques, particularly machine learning (ML) and Artificial Intelligence (AI), is set to revolutionize the discovery of new 2-(pyren-1-yl)-1,10-phenanthroline derivatives.

Predictive Modeling: Computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are already crucial for understanding the electronic structure and predicting the photophysical properties of these complexes. acs.orgacs.orgrsc.org These calculations help rationalize experimental findings, such as the nature of excited states (e.g., Metal-to-Ligand Charge Transfer, MLCT; Intraligand, IL) and their relative energies. nih.govacs.org

Machine Learning for Property Prediction: A significant future direction is the use of ML models to predict properties like emission wavelengths, quantum yields, and excited-state lifetimes. researchgate.net By training models on existing experimental and computational data, researchers can rapidly screen vast virtual libraries of potential ligand structures to identify promising candidates before committing to their synthesis. This approach can accelerate the discovery of molecules with optimized properties for specific applications, such as new emitters for OLEDs or highly efficient photosensitizers. researchgate.net

High-Throughput Virtual Screening: Combining automated computational workflows with ML can enable high-throughput virtual screening of thousands of potential derivatives. This will allow for a more comprehensive exploration of the chemical space around the 2-(pyren-1-yl)-1,10-phenanthroline scaffold, identifying non-intuitive structure-property relationships and guiding synthetic efforts toward the most promising targets.

Development of Hybrid Functional Materials and Composites

Integrating 2-(pyren-1-yl)-1,10-phenanthroline-based complexes into larger material systems is a key strategy for translating their molecular properties into macroscopic functions. The pyrene unit is particularly well-suited for this, as its flat, extended aromatic surface promotes strong π-π stacking interactions with carbon-based nanomaterials.

Carbon Nanomaterial Composites: Research has demonstrated the successful immobilization of pyrene-phenanthroline copper complexes onto multiwalled carbon nanotubes (MWCNTs). researchgate.netfigshare.com This creates a hybrid material where the nanotubes provide high surface area and electrical conductivity, while the metal complex acts as a catalyst. Such composites have shown promise as electrocatalysts for the oxygen reduction reaction (ORR), a critical process in fuel cells. researchgate.net Future work will explore similar hybrids with graphene, fullerenes, and other carbon allotropes.

Metallopolymers: The pyrene moiety can be functionalized with polymerizable groups, allowing the metal complex to be incorporated into a polymer backbone. This can lead to the formation of metallopolymer films with tailored electronic and optical properties for use in sensors or as active layers in electronic devices. researchgate.net

Hybrid Organic-Inorganic Materials: There is potential for grafting these complexes onto inorganic substrates like silica (B1680970) or metal oxides to create robust, heterogeneous catalysts or luminescent sensors. researchgate.net Linking lanthanide complexes via imidazo-phenanthroline linkers to hybrid sol-gel matrices is one such approach to create stable, highly luminescent thin films. researchgate.net

In-depth Elucidation of Complex Photophysical Pathways and Reaction Mechanisms

A deeper understanding of the fundamental processes that occur after light absorption is essential for the rational design of next-generation materials. Future research will employ advanced spectroscopic techniques and theoretical modeling to unravel the intricate photophysical and photochemical pathways of these complexes.

Tracking Ultrafast Dynamics: Using techniques like femtosecond transient absorption (fs-TA) spectroscopy, researchers can map the complete journey of the excited state, from initial light absorption through internal conversion, intersystem crossing, and energy transfer, on timescales from femtoseconds to microseconds. nih.govacs.org This allows for a detailed understanding of the competition between radiative (light emission) and non-radiative decay pathways.

Disentangling Excited States: In many pyrene-phenanthroline complexes, multiple excited states (e.g., ³MLCT, ³IL, ³ILCT) can lie close in energy. nih.govnih.gov A key research goal is to understand and control the equilibrium between these states, as their character dictates the ultimate properties of the complex, such as its emission lifetime and its ability to generate singlet oxygen. nih.govnih.gov For example, equilibrating a metal-centered ³MLCT state with a long-lived, ligand-centered ³IL state is a proven strategy for extending excited-state lifetimes. nih.gov

Mechanistic Studies of Photoreactions: For applications in photodynamic therapy or photocatalysis, it is crucial to elucidate the precise reaction mechanisms. This involves identifying the key reactive species (e.g., singlet oxygen vs. radical ions) and understanding how the molecular structure influences the efficiency of their generation. nih.govacadiau.ca Studies combining spectroscopic probes with the effects of quenchers (like sodium azide) and solvent changes (like deuteration) help to distinguish between Type I (radical-based) and Type II (singlet oxygen) photochemical processes. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Pyren-1-yl)-1,10-phenanthroline, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via ligand substitution reactions using pyrenyl lithium reagents or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with halogenated phenanthroline precursors. For purity, employ column chromatography with silica gel (eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol. Monitor reaction progress via TLC and confirm purity using NMR (e.g., ¹H/¹³C) and HPLC-MS .

Q. How can spectroscopic techniques characterize 2-(Pyren-1-yl)-1,10-phenanthroline?

- Methodological Answer :

- UV-Vis Spectroscopy : Analyze π→π* transitions of the pyrenyl and phenanthroline moieties (λmax ~ 250–350 nm). Compare with parent phenanthroline to assess electronic conjugation .

- Fluorescence Spectroscopy : Measure emission spectra (excitation at 340 nm) to evaluate intramolecular charge transfer (ICT) effects.

- NMR : Use DMSO-d₆ to resolve aromatic proton signals (δ 8.5–9.5 ppm for phenanthroline; δ 7.5–8.5 ppm for pyrenyl protons). Assign peaks via 2D-COSY and HSQC .

Q. What are the primary applications of 2-(Pyren-1-yl)-1,10-phenanthroline in coordination chemistry?

- Methodological Answer : The ligand forms stable complexes with transition metals (e.g., Ru²⁺, Cu²⁺) for photophysical studies. For example, [Ru(bpy)₂(Py-phen)]²⁺ complexes exhibit enhanced visible-light absorption and redox activity. Synthesize complexes under inert conditions (Schlenk line) and characterize via cyclic voltammetry (E₁/₂ for Ru³⁺/²⁺ ~ 1.2 V vs. Ag/AgCl) and X-ray crystallography .

Advanced Research Questions

Q. How does substitution at the phenanthroline 2-position (pyrenyl vs. aryl groups) influence metal complex stability and photophysical properties?

- Methodological Answer : Compare redox potentials (cyclic voltammetry) and emission lifetimes (time-resolved fluorescence) of pyrenyl-substituted complexes vs. phenyl/alkyl analogs. Pyrenyl groups increase π-stacking interactions, stabilizing excited states (longer τ ~ 100–500 ns) but may reduce solubility. Use DFT calculations (B3LYP/6-31G*) to model frontier molecular orbitals and predict charge-transfer pathways .

Q. What strategies resolve contradictions in electrochemical data for pyrenyl-phenanthroline complexes (e.g., inconsistent E₁/₂ values)?

- Methodological Answer :

- Controlled Environment : Perform experiments under strict O₂-free conditions (glovebox) to prevent oxidation artifacts.

- Reference Electrodes : Calibrate using ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard.

- Solvent Effects : Test in aprotic (e.g., CH₃CN) vs. protic solvents (e.g., H₂O) to assess ion-pairing impacts.

- Supporting Electrolyte : Vary electrolyte concentration (e.g., 0.1 M vs. 0.5 M TBAPF₆) to evaluate double-layer effects .

Q. How can 2-(Pyren-1-yl)-1,10-phenanthroline be integrated into supramolecular systems for light-harvesting applications?

- Methodological Answer : Design donor-acceptor systems by coupling the ligand with electron-deficient moieties (e.g., fullerenes or quinones). Use Förster resonance energy transfer (FRET) to study excitation migration. Assemble via π-π stacking or host-guest interactions (e.g., cucurbiturils). Characterize via transient absorption spectroscopy to quantify charge-separated state lifetimes .

Q. What are the challenges in crystallizing pyrenyl-phenanthroline derivatives, and how can they be mitigated?

- Methodological Answer : Pyrenyl's bulkiness often causes lattice disorder. Strategies:

- Slow Diffusion : Layer hexane over a DCM/THF solution of the compound.

- Co-crystallization : Add small-molecule templates (e.g., acetic acid) to stabilize packing.

- Temperature Control : Use low-temperature crystallization (e.g., –20°C) to slow nucleation. Validate crystal quality via R-factor (<5%) and thermal ellipsoid analysis .

Methodological Considerations

- Safety Protocols : Handle pyrenyl derivatives under fume hoods; wear nitrile gloves and PPE to avoid dermal exposure (teratogenicity risk) .

- Data Interpretation : Use multivariate analysis (e.g., PCA) to deconvolute overlapping spectroscopic signals. Cross-validate computational models with experimental redox/emission data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.